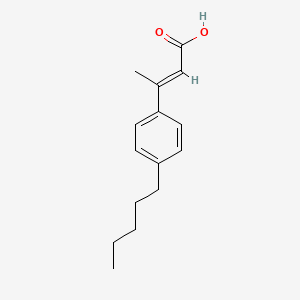

![molecular formula C19H19N7O3 B2475074 7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-11-1](/img/structure/B2475074.png)

7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-rich nitrogen atoms in the pyrimidine and tetrazolo rings could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in substitution reactions, and the tetrazolo ring can undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar pyrimidine and tetrazolo rings could make the compound more soluble in polar solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of application for derivatives of the mentioned compound involves the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which are synthesized through a three-component reaction involving acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole. These compounds have been characterized for their antimicrobial activity, demonstrating potential as agents against microbial infections (Gein et al., 2010).

Regioselective Synthesis and Medicinal Chemistry Applications

Research on regioselective synthesis has led to the development of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showing the versatility of this scaffold in medicinal chemistry, particularly for designing compounds with specific biological activities (Drev et al., 2014).

Anticancer and Anti-inflammatory Applications

Derivatives of pyrazolopyrimidine have shown significant promise in anticancer and anti-inflammatory research. Novel series of these derivatives have been evaluated for their cytotoxic activities against cancer cell lines and their potential to act as anti-5-lipoxygenase agents, highlighting their therapeutic potential in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).

c-Src Kinase Inhibition for Stroke Treatment

In the search for effective treatments for acute ischemic stroke, novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase. Compounds showing potent inhibitory activity and satisfactory central nervous system penetration have been identified, offering a new approach to stroke therapy (Mukaiyama et al., 2007).

Synthesis Techniques and Structural Analysis

Research also encompasses the development of synthesis techniques, such as the ultrasound-assisted synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, showcasing the efficiency of modern synthetic methods in producing these compounds. Structural elucidation through X-ray crystallography confirms the complex molecular architecture, contributing to a deeper understanding of their chemical behavior and potential applications (Kaping et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

7-(2,5-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O3/c1-11-16(18(27)22-12-5-4-8-20-10-12)17(26-19(21-11)23-24-25-26)14-9-13(28-2)6-7-15(14)29-3/h4-10,17H,1-3H3,(H,22,27)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMSIVHYJRZGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

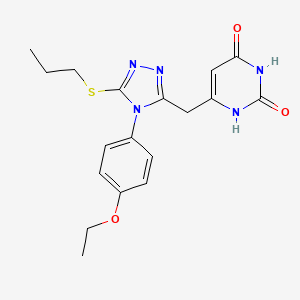

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)

![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)

![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)

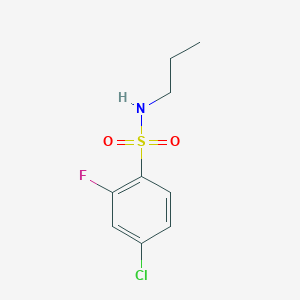

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)

![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2475008.png)

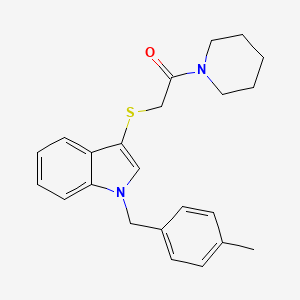

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)